molecular formula C17H15NO4 B13144625 9,10-Anthracenedione, 2-amino-1,4-dimethoxy-3-methyl- CAS No. 499106-08-0

9,10-Anthracenedione, 2-amino-1,4-dimethoxy-3-methyl-

Cat. No.: B13144625
CAS No.: 499106-08-0
M. Wt: 297.30 g/mol
InChI Key: PEPUAGAPIXCCOP-UHFFFAOYSA-N
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Description

2-amino-1,4-dimethoxy-3-methylanthracene-9,10-dione is an organic compound with the molecular formula C17H15NO4. It is a derivative of anthraquinone, a class of compounds known for their diverse biological activities and industrial applications. This compound is characterized by the presence of amino and methoxy groups attached to the anthracene-9,10-dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1,4-dimethoxy-3-methylanthracene-9,10-dione typically involves the following steps:

    Starting Materials: The synthesis begins with anthracene derivatives, which are subjected to various functionalization reactions.

    Amination: Introduction of the amino group is achieved through nucleophilic substitution reactions using reagents such as ammonia or amines.

    Methoxylation: Methoxy groups are introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Oxidation: The anthracene core is oxidized to form the anthraquinone structure, often using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of 2-amino-1,4-dimethoxy-3-methylanthracene-9,10-dione involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch Reactors: Reactions are carried out in batch reactors with precise control over temperature, pressure, and reaction time.

    Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-1,4-dimethoxy-3-methylanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like chlorine or bromine, and nucleophiles such as amines or alcohols, are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted anthraquinone derivatives, which can have different functional groups such as hydroxyl, halogen, or alkyl groups.

Scientific Research Applications

2-amino-1,4-dimethoxy-3-methylanthracene-9,10-dione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-amino-1,4-dimethoxy-3-methylanthracene-9,10-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, affecting their function and activity.

    Pathways Involved: It may influence various biochemical pathways, including oxidative stress response, apoptosis, and cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-methylanthraquinone: Similar in structure but lacks the amino and methoxy groups.

    1,4-dimethoxyanthraquinone: Similar but without the amino group.

    3-methylanthraquinone: Similar but lacks the amino and methoxy groups.

Uniqueness

2-amino-1,4-dimethoxy-3-methylanthracene-9,10-dione is unique due to the presence of both amino and methoxy groups, which confer distinct chemical and biological properties

Properties

CAS No.

499106-08-0

Molecular Formula

C17H15NO4

Molecular Weight

297.30 g/mol

IUPAC Name

2-amino-1,4-dimethoxy-3-methylanthracene-9,10-dione

InChI

InChI=1S/C17H15NO4/c1-8-13(18)17(22-3)12-11(16(8)21-2)14(19)9-6-4-5-7-10(9)15(12)20/h4-7H,18H2,1-3H3

InChI Key

PEPUAGAPIXCCOP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C2C(=C1OC)C(=O)C3=CC=CC=C3C2=O)OC)N

Origin of Product

United States

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